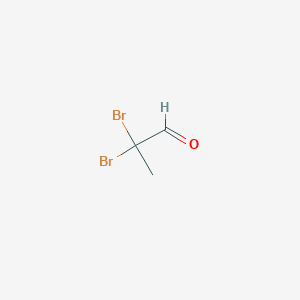

2,2-Dibromopropanal

説明

This dihalogenated aldehyde (molecular formula: C₃H₄Br₂O) is expected to exhibit heightened electrophilicity at the aldehyde group due to the electron-withdrawing effects of bromine.

特性

CAS番号 |

63999-74-6 |

|---|---|

分子式 |

C3H4Br2O |

分子量 |

215.87 g/mol |

IUPAC名 |

2,2-dibromopropanal |

InChI |

InChI=1S/C3H4Br2O/c1-3(4,5)2-6/h2H,1H3 |

InChIキー |

DQARFZUCBYKFNL-UHFFFAOYSA-N |

正規SMILES |

CC(C=O)(Br)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 2,2-Dibromopropanal can be synthesized through the bromination of propanal. The reaction typically involves the addition of bromine (Br2) to propanal in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and yield. The bromination reaction is carried out in a controlled environment to ensure safety and efficiency.

化学反応の分析

Types of Reactions: 2,2-Dibromopropanal undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The aldehyde group in this compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (R-SH).

Elimination Reactions: Strong bases such as potassium hydroxide (KOH) or sodium amide (NaNH2) are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Products include 2-hydroxypropanal, 2-aminopropanal, and 2-thiopropanal.

Elimination Reactions: The major product is propene.

Oxidation Reactions: The major product is 2,2-dibromopropanoic acid.

科学的研究の応用

2,2-Dibromopropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

作用機序

The mechanism of action of 2,2-Dibromopropanal involves its reactivity with nucleophiles and bases. The bromine atoms make the compound highly electrophilic, allowing it to react readily with nucleophiles. The aldehyde group can undergo oxidation or reduction, depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution and elimination reactions, leading to the formation of various products.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dibromopropanal with dihalogenated and functionalized analogs from the evidence, focusing on halogen effects, functional groups, and applications.

2,2-Difluorocyclopropanecarboxylic Acid ()

- Molecular Formula : C₄H₄F₂O₂

- Functional Groups : Carboxylic acid, cyclopropane ring.

- Halogen Impact: Fluorine’s strong electronegativity enhances acidity (pKa ~1.5–2.5), making it more acidic than non-fluorinated analogs.

- Physical Properties : Boiling point 70°C (at 7 mmHg), density 1.527 g/cm³. Bromine’s higher atomic mass suggests this compound would have a higher boiling point and density than fluorinated analogs.

- Applications : Used in pharmaceuticals and materials science. By contrast, this compound’s aldehyde group could facilitate nucleophilic additions (e.g., Grignard reactions) for synthesizing branched alcohols or amines .

2,2-Dichlorovinyl Dimethyl Phosphate ()

- Functional Groups : Phosphate ester, alkene.

- Halogen Impact : Chlorine’s moderate electronegativity balances reactivity and stability. Bromine’s larger size in this compound may increase steric hindrance, slowing nucleophilic attacks but enhancing leaving-group ability in substitution reactions.

- Applications: Likely used as a pesticide (organophosphate class). This compound’s aldehyde group could instead serve as a precursor for crosslinking agents or heterocyclic compounds (e.g., thiophenes, as in ) .

4,4'-(Propane-2,2-diyl)diphenol ()

- Molecular Formula : C₁₅H₁₆O₂

- Functional Groups: Two phenolic hydroxyl groups.

- Comparison: Unlike halogenated compounds, this diphenol relies on hydrogen bonding for stability. This compound’s bromine atoms may participate in halogen bonding, offering distinct solubility and crystallinity profiles.

Data Table: Key Properties of Comparable Compounds

*Estimated based on brominated analogs.

Research Findings and Trends

- Halogen Effects : Bromine’s polarizability and size enhance van der Waals forces, increasing boiling points and density compared to fluorine/chlorine analogs. Its electron-withdrawing nature activates the aldehyde group for nucleophilic attacks.

- Reactivity : The aldehyde group in this compound is more electrophilic than carboxylic acids () or phosphate esters (), favoring reactions like aldol condensations or oxidations.

- Stability : Brominated compounds generally exhibit lower thermal stability than fluorinated ones due to weaker C-Br bonds. This may limit high-temperature applications compared to 2,2-Difluorocyclopropanecarboxylic Acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。